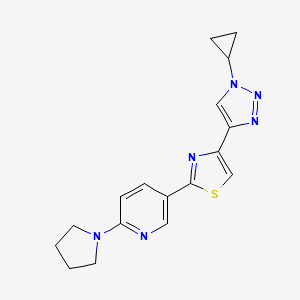![molecular formula C11H13F3N4O2 B7436957 3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide](/img/structure/B7436957.png)
3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. TFB is a small molecule inhibitor that targets specific enzymes and proteins, making it a valuable tool for studying their functions and interactions.
Mécanisme D'action
TFB works by inhibiting the activity of specific enzymes and proteins. It binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition can be reversible or irreversible, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
TFB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. TFB has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying specific enzymes and proteins. It is also highly specific, meaning that it only targets the enzyme or protein it is designed to inhibit, minimizing off-target effects. However, there are also limitations to using TFB in lab experiments. It can be difficult to deliver TFB to specific tissues or organs, and it may have limited efficacy in vivo.
Orientations Futures
There are several future directions for research on TFB. One area of interest is developing new derivatives of TFB that have improved efficacy and specificity. Another area of interest is exploring the potential applications of TFB in treating neurological disorders such as Alzheimer's disease. Additionally, there is potential for using TFB in combination with other drugs or therapies to enhance their efficacy. Overall, TFB is a promising compound with a wide range of potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of TFB involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-(trifluoromethyl)pyridine-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 3-aminobutanamide to yield TFB.
Applications De Recherche Scientifique
TFB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, TFB has been shown to inhibit the activity of specific enzymes that are involved in the progression of various diseases such as cancer, cardiovascular diseases, and neurological disorders. In drug discovery, TFB has been used as a lead compound for developing new drugs that target specific proteins and enzymes. In biochemistry, TFB has been used as a tool for studying the functions and interactions of various enzymes and proteins.
Propriétés
IUPAC Name |
3-[[5-(trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O2/c1-6(4-8(15)19)17-10(20)18-9-3-2-7(5-16-9)11(12,13)14/h2-3,5-6H,4H2,1H3,(H2,15,19)(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYJUGMMMBXLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)NC(=O)NC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide](/img/structure/B7436882.png)

![1-[4-[4-[1-(2-Methylidenebutyl)triazol-4-yl]-1,3-thiazol-2-yl]piperazin-1-yl]ethanone](/img/structure/B7436889.png)
![4-[1-(1-Methylpyrazol-3-yl)triazol-4-yl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole](/img/structure/B7436904.png)
![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)
![N,2-dimethyl-3-(3-methylbutan-2-ylamino)-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7436922.png)
![6-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436924.png)
![N-(1,2-thiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide](/img/structure/B7436937.png)
![1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(1,2-thiazol-5-yl)urea](/img/structure/B7436949.png)
![3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide](/img/structure/B7436964.png)
![1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B7436968.png)
![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)